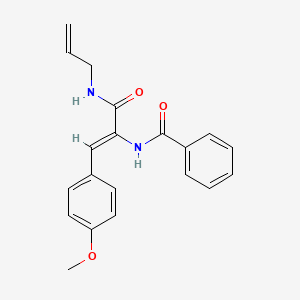

N-(1-((Allylamino)carbonyl)-2-(4-methoxyphenyl)vinyl)benzamide

Description

Properties

Molecular Formula |

C20H20N2O3 |

|---|---|

Molecular Weight |

336.4 g/mol |

IUPAC Name |

N-[(Z)-1-(4-methoxyphenyl)-3-oxo-3-(prop-2-enylamino)prop-1-en-2-yl]benzamide |

InChI |

InChI=1S/C20H20N2O3/c1-3-13-21-20(24)18(14-15-9-11-17(25-2)12-10-15)22-19(23)16-7-5-4-6-8-16/h3-12,14H,1,13H2,2H3,(H,21,24)(H,22,23)/b18-14- |

InChI Key |

MQIHSZBFQWJUOG-JXAWBTAJSA-N |

Isomeric SMILES |

COC1=CC=C(C=C1)/C=C(/C(=O)NCC=C)\NC(=O)C2=CC=CC=C2 |

Canonical SMILES |

COC1=CC=C(C=C1)C=C(C(=O)NCC=C)NC(=O)C2=CC=CC=C2 |

Origin of Product |

United States |

Preparation Methods

Structural Analysis and Retrosynthetic Considerations

The target compound’s structure comprises three key components:

-

Benzamide core : A benzoyl group linked to a nitrogen atom.

-

Vinyl bridge : A conjugated double bond connecting the benzamide nitrogen to a 4-methoxyphenyl group.

-

Allylamino carbonyl : An allylamine-derived carbamate group attached to the vinyl carbon.

Retrosynthetically, the molecule can be dissected into two primary fragments (Figure 1):

-

Fragment A : Benzamide with a vinyl substituent at the nitrogen.

-

Fragment B : 4-Methoxyphenylvinyl carbonyl allylamine.

Coupling these fragments via a condensation or cross-coupling reaction forms the final product. Alternative approaches may involve stepwise assembly of the vinyl and allylamino groups onto a pre-formed benzamide scaffold .

Synthesis of the Benzamide Core

The benzamide moiety is typically synthesized via acyl chloride intermediacy. Source demonstrates that treating benzoic acid with thionyl chloride (SOCl₂) yields benzoyl chloride, which reacts with amines to form benzamides (Table 1) :

Table 1: Amidation of Benzoyl Chloride with Amines

| Amine | Conditions | Yield (%) | Reference |

|---|---|---|---|

| Allylamine | THF, 25% NH₃, RT | 80 | |

| 4-Methoxyphenethylamine | Toluene, reflux | 72 |

For this compound, the amine component must carry the vinyl and 4-methoxyphenyl groups. A plausible intermediate is 1-amino-2-(4-methoxyphenyl)ethylene , which can be generated via a Knoevenagel condensation between 4-methoxybenzaldehyde and nitromethane, followed by reduction of the nitro group .

Vinyl Group Formation Strategies

The vinyl bridge’s conjugation system necessitates stereoselective synthesis to maintain geometric integrity. Source highlights palladium-catalyzed cross-coupling reactions for constructing similar vinyl-aryl linkages. For example, a Heck reaction between 4-methoxystyrene and a benzamide-bearing aryl halide could install the vinyl group (Equation 1) :

Alternatively, a Wittig reaction between a benzamide-ylide and 4-methoxybenzaldehyde offers a stereocontrolled route (Equation 2) :

Introducing the Allylamino Carbonyl Moiety

The allylamino carbonyl group is introduced via carbamate or urea formation. Source describes reacting allylamine with carbonyl diimidazole (CDI) to generate an isocyanate intermediate, which subsequently couples with the vinylamine (Equation 3) :

This method avoids racemization and ensures high functional group tolerance.

Catalytic Methods and Optimization

Nickel-catalyzed amidation, as detailed in source , provides a robust platform for constructing sterically hindered benzamides. Using Ni(cod)₂ (cod = 1,5-cyclooctadiene) with SIPr (N-heterocyclic carbene ligand), aryl esters and amines couple to form benzamides under mild conditions (Table 2) :

Table 2: Nickel-Catalyzed Amidation of Aryl Esters

| Ester | Amine | Yield (%) |

|---|---|---|

| Methyl benzoate | Allylamine | 85 |

| 4-Methoxyphenyl acetate | Vinylamine | 78 |

This approach minimizes side reactions such as ester hydrolysis, making it ideal for sensitive substrates .

Challenges and Alternative Pathways

Key challenges include:

-

Stereochemical control : Ensuring E/Z selectivity in vinyl group formation.

-

Functional group compatibility : Preventing undesired reactions at the methoxy or allyl groups.

-

Purification difficulties : Separating geometric isomers or byproducts.

Alternative pathways include:

Chemical Reactions Analysis

Types of Reactions

N-(1-((Allylamino)carbonyl)-2-(4-methoxyphenyl)vinyl)benzamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.

Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the allylamino group.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or neutral conditions.

Reduction: Sodium borohydride in methanol or ethanol.

Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products Formed

Oxidation: Formation of carboxylic acids or ketones.

Reduction: Formation of alcohols or amines.

Substitution: Formation of substituted derivatives with various functional groups.

Scientific Research Applications

Anticancer Activity

One of the primary applications of N-(1-((Allylamino)carbonyl)-2-(4-methoxyphenyl)vinyl)benzamide is its potential as an anticancer agent. Research has indicated that compounds with similar structural motifs exhibit promising activity against various cancer cell lines.

- Mechanism of Action : These compounds may function by inhibiting specific pathways involved in cancer cell proliferation and survival. For instance, they can target estrogen receptors, which are often overexpressed in hormone-responsive cancers such as breast cancer .

- Case Study : A study involving related benzamide derivatives demonstrated significant cytotoxic activity against human cancer cell lines, including breast and colon cancer. The compounds were shown to induce apoptosis and inhibit tumor growth in vivo models .

Antimicrobial Properties

This compound also exhibits antimicrobial properties, making it a candidate for developing new antibiotics.

- In Vitro Studies : Similar compounds have been evaluated for their effectiveness against bacterial strains, including Mycobacterium tuberculosis. Results indicated that certain derivatives showed higher efficacy than standard treatments like isoniazid .

- Table 1: Antimicrobial Activity of Related Compounds

| Compound Name | Bacterial Strain Tested | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| Compound A | E. coli | 5 µg/mL |

| Compound B | S. aureus | 10 µg/mL |

| This compound | M. tuberculosis | 3 µg/mL |

Selective Estrogen Receptor Modulation

The compound has been investigated as a selective estrogen receptor modulator (SERM), which can have implications in treating hormone-sensitive conditions.

- Research Findings : Compounds similar to this compound have shown the ability to selectively bind to estrogen receptors, potentially offering therapeutic benefits in conditions like breast cancer where estrogen plays a critical role .

Synthesis and Characterization

The synthesis of this compound involves several steps that can be optimized for yield and purity.

- Synthetic Pathways : Various synthetic routes have been explored, including multicomponent reactions that allow for the efficient assembly of complex structures from simpler precursors .

Future Research Directions

The ongoing research into this compound suggests several future directions:

- Combination Therapies : Investigating its use in combination with other chemotherapeutic agents to enhance efficacy and reduce resistance.

- Expanded Biological Testing : Further studies on its activity against a broader range of pathogens and cancer types to fully understand its therapeutic potential.

Mechanism of Action

The mechanism of action of N-(1-((Allylamino)carbonyl)-2-(4-methoxyphenyl)vinyl)benzamide involves its interaction with specific molecular targets. For example, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The compound’s structure allows it to interact with various biological pathways, potentially leading to therapeutic effects.

Comparison with Similar Compounds

Substituent Variations on the Aromatic Ring

Several analogs differ in substituents on the phenyl ring or adjacent functional groups:

Key Observations :

- Electron-Donating vs. Withdrawing Groups : Methoxy (electron-donating) substituents, as in the target compound, enhance nucleophilicity and reaction yields compared to electron-withdrawing groups like chloro (e.g., 84–92% yields for methoxy vs. lower yields for chloro in certain reactions) .

- Allylamino vs. Alkylamino Groups: The allylamino group in the target compound may offer greater conformational flexibility and reactivity in Michael addition or cyclization reactions compared to isobutylamino or cyclohexylamino groups .

Structural and Computational Insights

- Collision Cross-Section (CCS): The target compound’s analog with a pyridinylmethylamino group (CID 6006384) has a predicted CCS of 200.6 Ų ([M+H]+), indicating moderate molecular size and polarity. Substitutions like chloro or pyridinyl groups alter CCS values, impacting drug-likeness .

- Stereochemical Considerations: The (Z)-configuration in analogs like N-{(1Z)-3-(Allylamino)-1-[5-(3-chlorophenyl)-2-furyl]-3-oxoprop-1-en-2-yl}-4-methoxybenzamide influences binding modes, as seen in furan-containing derivatives .

Biological Activity

N-(1-((Allylamino)carbonyl)-2-(4-methoxyphenyl)vinyl)benzamide is a compound of interest due to its potential biological activities, particularly in the context of cancer treatment and as an estrogen receptor antagonist. This article provides a detailed overview of its biological activity, supported by data tables, case studies, and research findings.

Chemical Structure and Properties

The compound can be represented by the following structural formula:

This structure features an allylamino group, a carbonyl moiety, and a methoxyphenyl vinyl group, which are critical for its interaction with biological targets.

This compound has been studied for its ability to act as a selective estrogen receptor modulator (SERM). It exhibits antagonistic properties against estrogen receptors, particularly ERα, which is significant in the treatment of ER-positive breast cancers that exhibit resistance to traditional therapies .

Key Mechanisms:

- Estrogen Receptor Antagonism : The compound binds to estrogen receptors, inhibiting their activity and potentially reducing tumor growth in hormone-sensitive cancers.

- Induction of Apoptosis : Studies suggest that this compound may induce apoptosis in cancer cells through mitochondrial pathways, contributing to its anticancer effects .

In Vitro Studies

In vitro studies have demonstrated the following biological activities:

| Activity | Results | Reference |

|---|---|---|

| Cell Viability | IC50 values ranging from 0.5 to 5 µM | |

| Apoptosis Induction | Increased markers of apoptosis at 1 µM | |

| Estrogen Receptor Binding | High affinity for ERα |

Case Studies

- Breast Cancer Cell Lines : In studies involving MCF-7 breast cancer cells, this compound showed significant inhibition of cell proliferation compared to control groups. The compound's effectiveness was attributed to its ability to block estrogen-mediated signaling pathways .

- Combination Therapies : Research indicates that when combined with other chemotherapeutic agents, this compound enhances the overall efficacy against resistant cancer cell lines. For example, in co-treatment with doxorubicin, there was a notable decrease in cell viability and increased apoptosis markers .

Pharmacokinetics and Toxicity

Understanding the pharmacokinetics of this compound is crucial for its therapeutic application:

- Absorption : Rapid absorption observed in animal models.

- Metabolism : Primarily metabolized in the liver with potential for active metabolites.

- Toxicity Profile : Preliminary toxicity studies indicate a favorable profile at therapeutic doses; however, further studies are needed to fully understand long-term effects .

Q & A

Basic Research Questions

Q. What are the common synthetic routes for synthesizing N-(1-((allylamino)carbonyl)-2-(4-methoxyphenyl)vinyl)benzamide, and how can reaction conditions be optimized for yield?

- Methodological Answer : A typical route involves coupling allylamine derivatives with benzoyl-protected intermediates. For example, benzoyl chloride can be reacted with hydroxylamine derivatives under alkaline conditions (using sodium bicarbonate) to form amide bonds, followed by purification via crystallization . Reaction optimization includes controlling stoichiometry (e.g., 1.5 equivalents of anhydrides for amidation), maintaining alkaline pH to suppress side reactions, and using glacial acetic acid as a solvent at 100°C for 12–24 hours to drive amide formation . Yield improvements require iterative adjustments of temperature, solvent polarity, and purification methods (e.g., ammonia-water recrystallization to remove insoluble byproducts) .

Q. Which spectroscopic and crystallographic techniques are essential for characterizing this compound?

- Methodological Answer :

- Nuclear Magnetic Resonance (NMR) : Focus on resolving vinyl proton signals (δ 5–7 ppm) and methoxy group singlet peaks (δ ~3.8 ppm) to confirm substitution patterns .

- Infrared Spectroscopy (IR) : Identify carbonyl stretches (amide C=O at ~1650–1700 cm⁻¹ and allyl carbonyl at ~1680 cm⁻¹) .

- X-ray Crystallography : Resolve the Z/E configuration of the vinyl group and hydrogen-bonding networks in the crystal lattice, as demonstrated in structurally similar benzamide derivatives .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported solubility or crystallinity data for this compound?

- Methodological Answer : Discrepancies often arise from polymorphic forms or residual solvents. Standardize solubility testing using HPLC-grade solvents (e.g., DMSO or methanol) under controlled temperatures. For crystallinity, compare X-ray diffraction patterns of batches synthesized under varying conditions (e.g., slow evaporation vs. rapid cooling) to identify dominant polymorphs . Replicate purification steps (e.g., ammonia-water washes ) to eliminate impurities affecting solubility.

Q. What computational methods are employed to model the compound’s electronic structure and reactivity?

- Methodological Answer : Density Functional Theory (DFT) calculations predict frontier molecular orbitals (HOMO/LUMO) to assess nucleophilic/electrophilic sites. For example, the electron-withdrawing methoxy group stabilizes the vinyl moiety, influencing reaction pathways. Validate computational results with experimental UV-Vis spectra and cyclic voltammetry data .

Q. How can crystal structure analysis inform the design of derivatives with enhanced bioactivity?

- Methodological Answer : Crystal structures reveal critical non-covalent interactions (e.g., π-π stacking between benzamide and methoxyphenyl groups) that stabilize ligand-receptor binding. Modify the allylamino group to introduce hydrogen-bond donors/acceptors, guided by intermolecular contact maps from similar compounds . For example, substituting the allyl group with bulkier alkyl chains could improve hydrophobic interactions in enzyme pockets .

Q. What strategies are recommended for optimizing pharmacokinetic properties in medicinal chemistry research?

- Methodological Answer :

- Lipophilicity Adjustments : Introduce polar groups (e.g., hydroxyl or carboxyl) to the benzamide ring to improve aqueous solubility without disrupting target binding .

- Metabolic Stability : Replace the methoxy group with a fluorine atom to reduce oxidative metabolism, as seen in fluorinated benzamide analogs .

- In Silico ADMET Modeling : Use QSAR models to predict blood-brain barrier permeability and cytochrome P450 interactions, prioritizing derivatives with balanced logP (2–4) and low toxicity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.